

# PAC-113: Application Notes and Protocols for Fungal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PAC-113  |           |
| Cat. No.:            | B1574744 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

PAC-113 is a synthetic 12-amino-acid antimicrobial peptide derived from the human salivary protein histatin 5.[1] Its amino acid sequence is AKRHHGYKRKFH.[2] PAC-113 has demonstrated significant antifungal activity, particularly against various Candida species, and has been investigated in clinical trials for the treatment of oral candidiasis in HIV-positive patients.[1][2] This document provides detailed application notes and protocols for the experimental use of PAC-113 in fungal infection models, summarizing key quantitative data and outlining methodologies for its evaluation.

#### Mechanism of Action

PAC-113 exerts its antifungal effect through a multi-step process. Initially, the cationic peptide electrostatically binds to the negatively charged fungal cell surface.[3] Subsequently, it interacts with the cell wall protein Ssa2, which facilitates its translocation across the cell membrane into the cytoplasm.[2] Once inside the cell, PAC-113 disrupts the cell membrane integrity, leading to permeabilization and ultimately, cell death.[2][4] Additionally, PAC-113 has been shown to interact with fungal mitochondria, inducing the production of reactive oxygen species (ROS) which contributes to its candidacidal activity.[4] The efficacy of PAC-113 is notably influenced by salt concentration, with its activity being significantly reduced in high-salt environments.[2]



# **Data Presentation**

Table 1: In Vitro Antifungal Activity of PAC-113 and its Derivatives against Planktonic Cells

| Peptide             | Fungal<br>Species       | Strain     | MIC (μg/mL) | LD50<br>(μg/mL) | LD <sub>90</sub><br>(µg/mL) |
|---------------------|-------------------------|------------|-------------|-----------------|-----------------------------|
| PAC-113 (P-<br>113) | Candida<br>albicans     | ATCC 10231 | 3.1         | 2.3             | 4.7                         |
| PAC-113 (P-<br>113) | Candida<br>albicans     | ATCC 44505 | 3.1         | -               | -                           |
| P-113Du             | C. albicans             | SC5314     | 24          | 1.14            | -                           |
| P-113Tri            | C. albicans             | SC5314     | 36          | 1.125           | -                           |
| P-113Du             | C. albicans             | ATCC 90028 | 12          | -               | -                           |
| P-113Tri            | C. albicans             | ATCC 90028 | 18          | -               | -                           |
| P-113Du             | Candida<br>glabrata     | ATCC 90030 | >96         | -               | -                           |
| P-113Tri            | C. glabrata             | ATCC 90030 | >144        | -               | -                           |
| P-113Du             | Candida<br>parapsilosis | ATCC 22019 | 1.5         | -               | -                           |
| P-113Tri            | C.<br>parapsilosis      | ATCC 22019 | 2.25        | -               | -                           |
| P-113Du             | Candida<br>tropicalis   | ATCC 750   | 6           | -               | -                           |
| P-113Tri            | C. tropicalis           | ATCC 750   | 9           | -               | -                           |
| P-113Du             | Candida<br>krusei       | ATCC 6258  | 24          | -               | -                           |
| P-113Tri            | C. krusei               | ATCC 6258  | 36          | -               | -                           |



Table 2: Clinical Efficacy of **PAC-113** Mouthrinse in HIV-Positive Patients with Oral Candidiasis (Phase I/II Trial)

| Treatment Group | Clinical Cure Rate (Day 14) | Complete or Partial<br>Response (Day 14) |
|-----------------|-----------------------------|------------------------------------------|
| PAC-113         | 37%                         | 95%                                      |
| Nystatin        | 36%                         | 87%                                      |

Table 3: Cytotoxicity of PAC-113 and its Derivatives

| Peptide  | Cell Line                                | Assay         | IC₅₀ (µg/mL) |
|----------|------------------------------------------|---------------|--------------|
| P-113Du  | Human Gingival<br>Epithelial Cells (S-G) | XTT Reduction | >400         |
| P-113Tri | Human Gingival<br>Epithelial Cells (S-G) | XTT Reduction | >400         |

# Experimental Protocols In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for yeast susceptibility testing.

#### a. Materials:

- PAC-113 peptide
- Candida species isolates
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer



- Sterile 96-well microtiter plates
- Spectrophotometer
- Sterile water and saline
- Glucose
- b. Protocol:
- Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
- Inoculum Preparation:
  - Culture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
  - Suspend several colonies in sterile saline.
  - Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10<sup>6</sup> CFU/mL).
  - Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10<sup>3</sup> CFU/mL.
- Peptide Preparation:
  - Prepare a stock solution of **PAC-113** in sterile water.
  - Perform serial twofold dilutions of PAC-113 in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
- Inoculation and Incubation:
  - Add 100 μL of the standardized fungal inoculum to each well containing the diluted PAC-113.
  - Include a growth control well (inoculum without peptide) and a sterility control well (medium only).



- Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
  - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of PAC-113 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
  - Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

### **Murine Model of Oropharyngeal Candidiasis**

This protocol describes the establishment of an oral candidiasis model in mice to evaluate the in vivo efficacy of **PAC-113**.

- a. Materials:
- Female BALB/c or ICR mice (6-8 weeks old)
- Candida albicans strain (e.g., SC5314)
- · Cortisone acetate or Prednisolone
- Tetracycline hydrochloride
- Sterile cotton swabs
- PAC-113 solution for oral administration
- Sterile phosphate-buffered saline (PBS)
- Yeast Peptone Dextrose (YPD) agar plates
- b. Protocol:
- Immunosuppression:



- Administer cortisone acetate (e.g., 225 mg/kg) or prednisolone (e.g., 100 mg/kg)
   subcutaneously on day -1, +1, and +3 relative to infection to induce immunosuppression.
- Optionally, provide tetracycline hydrochloride in the drinking water (e.g., 0.83 mg/mL)
   throughout the experiment to prevent opportunistic bacterial infections.

#### Inoculation:

- On day 0, anesthetize the mice.
- Inoculate the oral cavity with C. albicans by gently swabbing the oral surfaces with a sterile cotton swab saturated with a suspension of 10<sup>6</sup> to 10<sup>8</sup> CFU/mL of C. albicans in PBS.

#### Treatment:

- Starting on day +1 post-infection, administer the PAC-113 solution or vehicle control orally (e.g., by gavage or topical application with a micropipette) at the desired dosage and frequency.
- Assessment of Fungal Burden:
  - At selected time points (e.g., day +5), euthanize the mice.
  - Excise the tongue and/or oral tissues.
  - Weigh the tissues and homogenize them in a known volume of sterile PBS.
  - Perform serial dilutions of the homogenates and plate them on YPD agar.
  - Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU/gram of tissue).[5]
- Histopathology (Optional):
  - Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.



 Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Gomori's methenamine silver (GMS) to visualize fungal elements.

# **Fungal Biofilm Disruption Assay**

This protocol assesses the ability of **PAC-113** to disrupt pre-formed Candida biofilms.

- a. Materials:
- Candida albicans
- Sterile 96-well flat-bottom microtiter plates
- Yeast Nitrogen Base (YNB) medium supplemented with glucose
- PAC-113 solution
- Crystal Violet (0.1%)
- Ethanol (95%) or 30% Acetic Acid
- Microplate reader
- b. Protocol:
- Biofilm Formation:
  - Prepare a standardized suspension of C. albicans (1 x 10<sup>7</sup> CFU/mL) in YNB medium with glucose.
  - $\circ$  Add 100 µL of the suspension to the wells of a 96-well plate.
  - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Treatment:
  - o Gently wash the wells with PBS to remove non-adherent cells.



- Add 100 μL of PAC-113 at various concentrations to the wells containing the pre-formed biofilms.
- Include a control group with medium only.
- Incubate for a further 24 hours at 37°C.
- Quantification of Biofilm:
  - Wash the wells with PBS to remove planktonic cells.
  - Add 125 μL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
  - Wash the wells with water to remove excess stain.
  - Add 200 μL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet from the biofilm.
  - Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates biofilm disruption.

## **Cytotoxicity Assay on Mammalian Cells**

This protocol evaluates the toxicity of **PAC-113** on mammalian cells.

- a. Materials:
- Human cell line (e.g., human gingival epithelial cells, fibroblasts)
- Complete cell culture medium
- PAC-113 solution
- Sterile 96-well cell culture plates
- XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit



| <ul> <li>Microplate reade</li> </ul> | ŀ |
|--------------------------------------|---|
|--------------------------------------|---|

#### b. Protocol:

- Cell Seeding:
  - Seed the mammalian cells into a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.
  - Incubate the plate at 37°C in a 5% CO2 incubator.
- Treatment:
  - After 24 hours, replace the medium with fresh medium containing serial dilutions of PAC-113.
  - Include untreated control wells and a vehicle control if a solvent is used to dissolve the peptide.
  - Incubate for 24-48 hours.
- Cell Viability Assessment:
  - Follow the manufacturer's instructions for the XTT or MTT assay. This typically involves adding the reagent to the wells and incubating for a period to allow for color development.
  - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.
  - Calculate the percentage of cell viability relative to the untreated control. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability) can then be determined.

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of action of PAC-113 against fungal cells.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo evaluation of PAC-113.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. JCI Insight A gut-oral microbiome—driven axis controls oropharyngeal candidiasis through retinoic acid [insight.jci.org]
- 2. PAC-113: A clinically active antimicrobial peptide Creative Peptides [creative-peptides.com]
- 3. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 5. A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PAC-113: Application Notes and Protocols for Fungal Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#pac-113-in-experimental-models-of-fungal-infection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.